![molecular formula C21H24N2O3 B2547080 (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034241-04-6](/img/structure/B2547080.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone
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Overview
Description
Scientific Research Applications
Mechanisms of Photochemical Substitution
Research by Castellano, Catteau, and Lablache-Combier (1975) on the photochemical substitution of 6-membered ring monoazaaromatic compounds in methanol highlights the importance of understanding photochemical reactions involving similar structural motifs. This study could provide insights into the photochemical behavior of complex isoquinoline derivatives, potentially relevant for designing light-sensitive drugs or materials (Castellano, Catteau, & Lablache-Combier, 1975).
Synthesis and Biological Activity of Quinoline Derivatives
Desai, Patel, and Dave (2016) synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, investigating their antimicrobial activity. The research demonstrates the potential of quinoline-based compounds in developing new antimicrobial agents, which might inspire further studies on related compounds for various biomedical applications (Desai, Patel, & Dave, 2016).
Aqueous Methanolysis and Solvolysis Mechanisms
Knoll and Bennet (2004) studied the aqueous methanolysis of an α-D-N-acetylneuraminyl pyridinium zwitterion, revealing the solvolysis mechanisms with no intramolecular participation of the anomeric carboxylate group. Understanding these mechanisms is essential for synthesizing and modifying complex organic compounds, including those with isoquinoline and pyridine structures (Knoll & Bennet, 2004).
Improvement in Synthesis Processes
Feng Ta (2013) developed an improved synthesis process for 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, an important intermediate for organic synthesis. This work highlights the ongoing efforts to enhance synthetic routes for complex molecules, potentially applicable to the synthesis of the compound of interest (Feng Ta, 2013).
Mechanism of Action
Future Directions
The compound finds applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases and hormone-related diseases .
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(23-10-7-17-3-1-2-4-19(17)14-23)18-5-6-20(22-13-18)26-15-16-8-11-25-12-9-16/h1-6,13,16H,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLTWXTVKFFJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone |
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